Cas no 18434-08-7 (4,4'''-Bis[(2-butyloctyl)oxy]-1,1':4',1'':4'',1'''-quaterphenyl)
![4,4'''-Bis[(2-butyloctyl)oxy]-1,1':4',1'':4'',1'''-quaterphenyl structure](https://es.kuujia.com/scimg/cas/18434-08-7x500.png)
18434-08-7 structure
Nombre del producto:4,4'''-Bis[(2-butyloctyl)oxy]-1,1':4',1'':4'',1'''-quaterphenyl
4,4'''-Bis[(2-butyloctyl)oxy]-1,1':4',1'':4'',1'''-quaterphenyl Propiedades químicas y físicas
Nombre e identificación
-
- 1,1':4',1'':4'',1'''-Quaterphenyl,4,4'''-bis[(2-butyloctyl)oxy]-
- 4,4'''-Bis(2-butyloctyloxy)-p-quaterphenyl
- 1-(2-butyloctoxy)-4-[4-[4-[4-(2-butyloctoxy)phenyl]phenyl]phenyl]benzene
- 4,4'''-Bis((2-butyloctyl)oxy)-1,1':4',1'':4'',1'''-quaterphenyl
- 4,4''''-bis(2-Butyl-octyloxy)-p-quaterphenyl
- 4,4''''-Bis(2-butyloctyloxy)-quaterphenyl
- 4,4''-bisbutyloctyloxy-p-quarterphenyl
- 4,4''-Di(2-butyloctoxy-1)-p-quaterphenyl
- AC1L3C6W
- AC1Q56XY
- BBQ
- SureCN1931947
- 4,4'''-Bis[(2-butyloctyl)oxy]-1,1':4',1'':4'',1'''-quaterphenyl
- Ccris 4969
- Einecs 242-310-0
- 4,4''''''-(2-butyloctyloxy)-p-quaterphenyl
- 4,4'''-Bis[(2-butyloctyl)oxy]-p-quaterphenyl
- 4,4'''-Bis[(2-butyloctyl)oxy]-1,1':4',1'':4'',1'''-quaterbenzene
- B5320
- 1~4~,4~4~-Bis[(2-butyloctyl)oxy]-1~1~,2~1~:2~4~,3~1~:3~4~,4~1~-quaterphenyl
- UNII-97212LUM7T
- 1,1':4',1'':4'',1'''-QUATERPHENYL, 4,4'''-BIS((2-BUTYLOCTYL)OXY)-
- DTXSID40939825
- PILOT 386
- 4,4'''-DI(2-BUTYLOCTOXY-1)-P-QUATERPHENYL
- CS-0373864
- QP-G 12
- 4,4/'/'/'-bis[(2-butyloctyl)oxy]-1,1/':4/',1/'/':4/'/',1/'/'/'-quaterphenyl
- SCHEMBL1931947
- 4,4'''-Bis(2-butyloctyloxy)-p-quaterphenyl, 98%
- NS00051754
- 18434-08-7
- MFCD02667784
- 11,44-DI-(2-BUTYLOCTYLOXY)-P-QUATERPHENYL
- 4,4'''-bis[(2-butyloctyl)oxy]-1,1'
- 97212LUM7T
- Q27271949
- AKOS024421512
- T70469
- JMLYWQXLJYRYHL-UHFFFAOYSA-N
-
- MDL: MFCD02667784
- Renchi: 1S/C48H66O2/c1-5-9-13-15-19-39(17-11-7-3)37-49-47-33-29-45(30-34-47)43-25-21-41(22-26-43)42-23-27-44(28-24-42)46-31-35-48(36-32-46)50-38-40(18-12-8-4)20-16-14-10-6-2/h21-36,39-40H,5-20,37-38H2,1-4H3
- Clave inchi: JMLYWQXLJYRYHL-UHFFFAOYSA-N
- Sonrisas: O(C1C([H])=C([H])C(C2C([H])=C([H])C(=C([H])C=2[H])C2C([H])=C([H])C(=C([H])C=2[H])C2C([H])=C([H])C(=C([H])C=2[H])OC([H])([H])C([H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=C([H])C=1[H])C([H])([H])C([H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]
Atributos calculados
- Calidad precisa: 674.50658
- Masa isotópica única: 674.506
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 50
- Cuenta de enlace giratorio: 25
- Complejidad: 712
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 2
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 18.5
- Xlogp3: 17.3
Propiedades experimentales
- Denso: 0.968
- Punto de fusión: 163°C(lit.)
- Punto de ebullición: 763.3°Cat760mmHg
- Punto de inflamación: 188.5°C
- índice de refracción: 1.529
- PSA: 18.46
4,4'''-Bis[(2-butyloctyl)oxy]-1,1':4',1'':4'',1'''-quaterphenyl PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1253933-1g |
4,4'''-bis[(2-butyloctyl)oxy]-1,1' |
18434-08-7 | 98% | 1g |
$335 | 2023-05-17 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B871240-200mg |
4,4'''-Bis(2-butyloctyloxy)-p-quaterphenyl |
18434-08-7 | 98% | 200mg |
¥644.40 | 2022-09-29 | |
1PlusChem | 1P00AWMJ-200mg |
4,4'''-bis[(2-butyloctyl)oxy]-1,1' |
18434-08-7 | >98.0%(HPLC) | 200mg |
$66.00 | 2024-06-18 | |
abcr | AB505879-1g |
4,4'''-Bis(2-butyloctyloxy)-p-quaterphenyl; . |
18434-08-7 | 1g |
€291.30 | 2024-08-02 | ||
A2B Chem LLC | AF08043-1g |
4,4'''-bis[(2-butyloctyl)oxy]-1,1' |
18434-08-7 | >98.0%(HPLC) | 1g |
$162.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y3175059-1g |
4,4'''-bis[(2-butyloctyl)oxy]-1,1' |
18434-08-7 | 98.0% | 1g |
$175 | 2025-02-19 | |
abcr | AB505879-200mg |
4,4'''-Bis(2-butyloctyloxy)-p-quaterphenyl; . |
18434-08-7 | 200mg |
€101.70 | 2024-08-02 | ||
Aaron | AR00AWUV-20mg |
4,4'''-bis[(2-butyloctyl)oxy]-1,1' |
18434-08-7 | 98% | 20mg |
$62.00 | 2025-02-27 | |
eNovation Chemicals LLC | Y3175059-200mg |
4,4'''-bis[(2-butyloctyl)oxy]-1,1' |
18434-08-7 | 98.0% | 200mg |
$85 | 2025-02-19 | |
1PlusChem | 1P00AWMJ-250mg |
4,4'''-bis[(2-butyloctyl)oxy]-1,1' |
18434-08-7 | 98% | 250mg |
$213.00 | 2025-02-25 |
4,4'''-Bis[(2-butyloctyl)oxy]-1,1':4',1'':4'',1'''-quaterphenyl Literatura relevante
-
1. Effect of complexation on the excited state of uranyl β-diketonato complexes: applications of the energy gap lawTomoo Yayamura,Sugio Iwata,Shun-ichi Iwamaru,Hiroshi Tomiyasu J. Chem. Soc. Faraday Trans. 1994 90 3253
-
Ch. Lotz,R. Zellner Phys. Chem. Chem. Phys. 2000 2 2353
-
3. Fluorescence spectroscopy of supersonically cooled CFCIRichard Schlachta,Gerrit M. Lask,Vladimir E. Bondybey J. Chem. Soc. Faraday Trans. 1991 87 2407
-
Ch. Lotz,R. Zellner Phys. Chem. Chem. Phys. 2001 3 2607
-
5. Chemiluminescence from reactions of bis(pentachloro-phenyl)oxalate, hydrogen peroxide and fluorescent compounds. Role of the fluor and nature of chemielectronic process(es)Colin L. R. Catherall,T. Frank Palmer,Robert B. Cundall J. Chem. Soc. Faraday Trans. 2 1984 80 837
18434-08-7 (4,4'''-Bis[(2-butyloctyl)oxy]-1,1':4',1'':4'',1'''-quaterphenyl) Productos relacionados
- 142450-58-6(4,4'-Di-N-hexyloxybiphenyl)
- 21470-41-7(4,4'-Diamyloxybiphenyl)
- 1820598-85-3(4,7-Methano-1H-isoindole, 2,3,3a,4,7,7a-hexahydro-, (3aR,7aS)-)
- 1558474-85-3(4-chloro-2,6-diethyl-5-fluoropyrimidine)
- 1645433-20-0(N-(1-Cyanocyclobutyl)-2-[(3,5-dimethylphenyl)formamido]-N-methylacetamide)
- 15206-55-0(Methyl benzoylformate)
- 2034296-15-4(N-cyclopentyl-3,3,3-trifluoro-N-{2-3-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}propane-1-sulfonamide)
- 29393-19-9((2R)-1-phenylbutan-2-ol)
- 62492-42-6(Benzenamine, 4-chloro-5-methoxy-2-methyl-)
- 2137970-24-0(Tert-butyl 4-(propan-2-yl)hept-2-ynoate)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:18434-08-7)4,4'''-Bis[(2-butyloctyl)oxy]-1,1':4',1'':4'',1'''-quaterphenyl

Pureza:99%
Cantidad:1g
Precio ($):173.0